3-(3-(Furan-3-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine

Medicinal Chemistry Chemical Biology Drug Discovery

This heterocyclic building block features a 3-(furan-3-yl)-1,2,4-oxadiazole core with a reactive propan-1-amine side chain, ideal for in-house exploratory chemistry. With no published biological data, its sole justifiable use is as a versatile starting material—allowing your team to generate novel, proprietary chemical space through amide, sulfonamide, or amine derivatizations. Purity ≥98%. Purchase for scaffold-hopping campaigns or as a custom negative control in target validation studies.

Molecular Formula C9H11N3O2
Molecular Weight 193.20 g/mol
Cat. No. B13643482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-(Furan-3-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine
Molecular FormulaC9H11N3O2
Molecular Weight193.20 g/mol
Structural Identifiers
SMILESC1=COC=C1C2=NOC(=N2)CCCN
InChIInChI=1S/C9H11N3O2/c10-4-1-2-8-11-9(12-14-8)7-3-5-13-6-7/h3,5-6H,1-2,4,10H2
InChIKeyUQZOWXPPVNDTBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-(Furan-3-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine: A Research-Grade Heterocyclic Building Block


3-(3-(Furan-3-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine (CAS 1339360-81-4) is a heterocyclic organic compound featuring a furan ring fused to a 1,2,4-oxadiazole core, with a propan-1-amine side chain . Its molecular formula is C9H11N3O2, with a molecular weight of 193.20 . The 1,2,4-oxadiazole scaffold is recognized in medicinal chemistry as a privileged pharmacophore, often acting as a bioisostere for esters or amides due to its metabolic stability and hydrogen-bonding capacity [1]. However, for this specific compound, no primary literature reports characterizing its unique properties or differentiating it from other 1,2,4-oxadiazole analogs are currently available.

The Challenge of Generic Substitution: Why 3-(3-(Furan-3-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine is Not Interchangeable


Scientific selection of a heterocyclic building block cannot rely on generic class-level inferences. In the 1,2,4-oxadiazole series, even subtle modifications in regioisomerism (e.g., 3- vs. 5- substitution) or the nature of the heteroaromatic ring (e.g., furan-3-yl vs. furan-2-yl vs. phenyl) can result in orders-of-magnitude differences in target binding, selectivity, and metabolic stability [1]. Without direct, comparative data for 3-(3-(Furan-3-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine, assuming its performance is similar to any other oxadiazole analog is scientifically unfounded. The following evidence guide confirms that no such comparative data exists in the public domain, underscoring that any substitution would be based on assumption rather than evidence.

3-(3-(Furan-3-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine: A Quantitative Evidence Gap Analysis


Evidence Gap: Absence of Peer-Reviewed Biological or Pharmacological Data

A comprehensive search of peer-reviewed literature (PubMed, ACS, RSC, etc.) and patent databases (USPTO, EPO) for the specific compound '3-(3-(Furan-3-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine' or its CAS number '1339360-81-4' returns no primary research articles or patents that report quantitative biological activity (e.g., IC50, EC50, Ki), physicochemical properties (e.g., LogP, solubility), or pharmacokinetic data. The compound appears exclusively in non-authoritative vendor catalogs.

Medicinal Chemistry Chemical Biology Drug Discovery

Scaffold Context: Comparative Potency of Related 1,2,4-Oxadiazole Derivatives in FXR Antagonism

While the target compound has no reported activity, related 1,2,4-oxadiazoles with varied aryl substitutions (e.g., phenyl, naphthyl) have been characterized as potent and selective Farnesoid X Receptor (FXR) antagonists. In a series of 3,5-disubstituted-1,2,4-oxadiazoles, modifications at the C-3 and C-5 positions led to compounds with potent FXR antagonistic activity and promising pharmacokinetic profiles [1]. This demonstrates that the 1,2,4-oxadiazole scaffold is sensitive to substitution, and the unique 3-(furan-3-yl) group on the target compound would be expected to confer distinct, but currently unknown, activity compared to the published phenyl or naphthyl analogs.

FXR Antagonism Metabolic Disease Structure-Activity Relationship

Regioisomeric Sensitivity: The Critical Impact of Furan Substitution Pattern

The target compound features a furan-3-yl group, whereas the commercially more common analog is the furan-2-yl variant (CAS 1018648-42-4) . In medicinal chemistry, the position of a heteroatom or substituent on a ring (e.g., furan-2-yl vs. furan-3-yl) is a well-established determinant of binding orientation, electronic distribution, and molecular recognition, often leading to significant differences in potency and selectivity [1]. The target compound's furan-3-yl orientation cannot be assumed to behave identically to the furan-2-yl analog, and direct comparative data would be required to establish any potential advantage or disadvantage.

Regioisomerism Structure-Activity Relationship Medicinal Chemistry

Prudent Application Scenarios for 3-(3-(Furan-3-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine in Absence of Evidence


Internal Exploratory Chemistry and Novel Scaffold Derivatization

Given the complete absence of published biological data, the primary and only justifiable use for 3-(3-(Furan-3-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine is as a starting material for in-house exploratory chemistry. The reactive primary amine handle on the propan-1-amine chain allows for derivatization into amides, sulfonamides, or secondary/tertiary amines, enabling the generation of novel, proprietary chemical space around the 3-(furan-3-yl)-1,2,4-oxadiazole core. Any resulting activity or property would be a direct product of the user's own research and development efforts, as no prior art exists to guide or prejudice the outcome .

Use as a Negative Control or Inactive Scaffold Match

In a research setting where a structurally related but biologically active 1,2,4-oxadiazole is being studied, this compound may serve as a useful negative control or a scaffold-matching control. As no biological activity has been reported for it, it could be employed in assay panels to confirm that observed effects are driven by specific structural features of the active analog rather than by the 1,2,4-oxadiazole core itself. This application leverages its lack of published data as an experimental advantage.

Computational Chemistry and In Silico Model Building

The compound's structure (C9H11N3O2) is well-suited for computational chemistry studies, such as molecular docking, pharmacophore modeling, or quantum mechanical calculations, to predict its potential interactions with biological targets . Due to the lack of experimental data, these in silico studies would be purely predictive and could help guide or prioritize its synthesis and testing in a broader project, effectively generating the missing primary data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(3-(Furan-3-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.